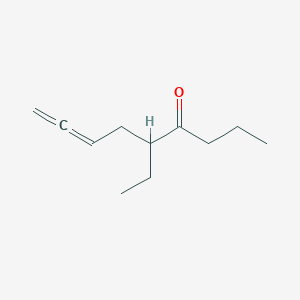
5-Ethylnona-7,8-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylnona-7,8-dien-4-one is an organic compound characterized by its unique structure, which includes a ketone group and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnona-7,8-dien-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as nonane derivatives.
Formation of Double Bonds:
Ketone Formation: The ketone group is introduced via oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the formation of double bonds.
Continuous Flow Reactors: These reactors allow for the efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylnona-7,8-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Formation of 5-ethylnona-7,8-dienoic acid.
Reduction: Formation of 5-ethylnona-7,8-dien-4-ol.
Substitution: Formation of this compound dibromide.
Scientific Research Applications
5-Ethylnona-7,8-dien-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5-Ethylnona-7,8-dien-4-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific structure and functional groups.
Comparison with Similar Compounds
5-Ethylnon-7-en-4-one: Similar structure but with only one double bond.
5,7-Octadien-4-one: Contains a similar ketone group and double bonds but differs in chain length and substitution pattern.
Properties
CAS No. |
134511-02-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-9-10(6-3)11(12)8-5-2/h7,10H,1,5-6,8-9H2,2-3H3 |
InChI Key |
HCWUDEVXZCBITH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)CC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















